REACTION_CXSMILES
|
C1C2C3C(C=C4C=2C=CC=C4)=CC=CC=3C=C1.[N+:18]([C:21]1[CH:22]=[CH:23][C:24]2C=CCC3=C4C(=C[C:34]=1[C:25]=23)C=CC=C4)([O-:20])=[O:19].C[C:39]1[CH:51]=[CH:50][C:42]2[S:43]C3C=CC=CC=3[C:41]=2[CH:40]=1>>[N+:18]([C:21]1[CH:22]=[CH:23][C:24]2[S:43][C:42]3[CH:50]=[CH:51][CH:39]=[CH:40][C:41]=3[C:25]=2[CH:34]=1)([O-:20])=[O:19]
|
Name
|
1H-benzo[de]anthracene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C=CC=2C=CC=C3C=C4C=CC=CC4=C1C23
|
Name
|
asphaltene polycyclic
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
6-nitro-1H-benzo[de]anthracene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C3C(=C4C=CC=CC4=CC13)CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC2=C(SC3=C2C=CC=C3)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(SC3=C2C=CC=C3)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |